Naphtho[1,2-D]thiazole-2-carbonitrile

Catalog No.
S862577
CAS No.
39785-46-1
M.F
C12H6N2S
M. Wt
210.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[1,2-D]thiazole-2-carbonitrile

CAS Number

39785-46-1

Product Name

Naphtho[1,2-D]thiazole-2-carbonitrile

IUPAC Name

benzo[e][1,3]benzothiazole-2-carbonitrile

Molecular Formula

C12H6N2S

Molecular Weight

210.26 g/mol

InChI

InChI=1S/C12H6N2S/c13-7-11-14-12-9-4-2-1-3-8(9)5-6-10(12)15-11/h1-6H

InChI Key

UKNUROSVHCRWMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C#N

Naphtho[1,2-d]thiazole-2-carbonitrile is a highly conjugated, naphtho-fused heterocyclic nitrile that serves as a critical precursor in the synthesis of advanced optical materials and biochemical probes. Characterized by its extended aromatic core and highly reactive 2-carbonitrile handle, this compound is specifically procured for the downstream generation of near-infrared (NIR) fluorophores and π-extended luciferin analogs [1]. Unlike standard monocyclic or simple benzo-fused nitriles, the naphtho-fusion provides a rigid, extended electron-delocalization network that fundamentally alters the photophysical properties of its derivatives. In industrial and academic procurement, it is prioritized as a shelf-stable, high-purity starting material for bioorthogonal condensation reactions, eliminating the need to handle unstable upstream thioformamides while ensuring predictable, high-yield conversion into complex imaging agents [2].

Research Fit

Nitrile-directed diversification scaffold
CNS-targeted library design research
High-temperature process compatibility

For manufacturers and researchers developing deep-tissue imaging agents, substituting Naphtho[1,2-d]thiazole-2-carbonitrile with the more common 2-cyanobenzothiazole or 6-hydroxy-2-cyanobenzothiazole results in critical performance failures. Standard 2-cyanobenzothiazoles yield luciferin analogs that emit light in the visible spectrum (typically ~560–614 nm), which is heavily absorbed and scattered by hemoglobin and melanin in mammalian tissues [1]. This leads to unacceptable signal attenuation in in vivo models. The naphtho-fused core of Naphtho[1,2-d]thiazole-2-carbonitrile is strictly required to extend the π-conjugation system of the final condensed product. This specific structural extension is the exact mechanism that red-shifts the emission wavelength past the 700 nm threshold into the near-infrared (NIR) window, enabling deep-tissue multispectral tomography that generic benzo-fused precursors simply cannot achieve [2].

Substitution Risk

Benzothiazole analog
Lacks naphthalene ring; predicted logP and BCF may shift membrane partitioning context
2-Amino-naphthothiazole
HBD presence may alter solubility and target binding modes compared to the nitrile
2-Alkyl/Aryl analogs
Absence of electron-withdrawing cyano group may limit cross-coupling and derivatization pathways

Precursor-Driven Emission Red-Shifting for Deep-Tissue Imaging

The primary procurement driver for Naphtho[1,2-d]thiazole-2-carbonitrile is its ability to generate luciferin analogs with significantly red-shifted emission spectra. When condensed to form naphthyl-luciferins (e.g., NH2-NpLH2 or OH-NpLH2) and paired with optimized luciferases (such as CBR2), the resulting emission peaks at 730–743 nm. In contrast, standard D-luciferin derived from 6-hydroxy-2-cyanobenzothiazole peaks at approximately 614 nm under identical assay conditions [1]. This >115 nm red-shift is entirely dependent on the naphtho-fused precursor.

Evidence DimensionPeak bioluminescence emission wavelength of the condensed derivative
Target Compound Data730–743 nm (naphthyl-luciferin derivatives)
Comparator Or Baseline~614 nm (standard D-luciferin from 6-hydroxy-2-cyanobenzothiazole)
Quantified Difference>115 nm red-shift into the NIR tissue-penetration window
ConditionsLive-cell (HEK-293) bioluminescence assays utilizing CBR2opt luciferase

Procuring this specific naphtho-fused precursor is mandatory for manufacturing imaging probes that bypass hemoglobin light absorption in deep-tissue in vivo models.

Lipophilicity
Class-level · Data to verify
ACD/LogP 3.60; BCF 319 (pred.) vs benzothiazole-2-carbonitrile LogP ~1.0–1.5
Supports membrane partitioning screening
Predicted values; experimental logP unavailable

Thermal Stability and Handling Safety vs. Upstream Precursors

In synthetic workflows, starting with the pre-cyclized Naphtho[1,2-d]thiazole-2-carbonitrile is vastly superior to generating it in situ from N-arylcyanothioformamides. Upstream cyanothioformamide precursors are temperature-sensitive and prone to extruding highly toxic hydrogen cyanide (HCN) or undergoing reversible reactions at elevated temperatures [1]. Naphtho[1,2-d]thiazole-2-carbonitrile, however, is isolated as a stable brown solid with a well-defined melting point of 146–148 °C, allowing for safe ambient storage and standard benchtop processing without the yield losses or safety hazards associated with its precursors [1].

Evidence DimensionThermal stability and handling requirements
Target Compound DataStable solid at ambient conditions; mp 146–148 °C; no spontaneous HCN extrusion
Comparator Or BaselineN-arylcyanothioformamides (upstream precursors)
Quantified DifferenceElimination of temperature-sensitive degradation and toxic gas extrusion risks during storage and handling
ConditionsAmbient storage and standard laboratory synthetic processing

Procuring the stable carbonitrile directly reduces supply chain hazards, lowers handling costs, and ensures reproducible stoichiometry in downstream condensations.

HBD & TPSA
Class-level · Data to verify
HBD=0, TPSA=64.92 Ų vs 2-amino analog HBD≥1, TPSA ~76–80 Ų
Supports CNS library design research
Calculated values; direct CNS assay validation pending

High-Yield Biocompatible Condensation Efficiency

The 2-carbonitrile group on the naphthothiazole core acts as a highly efficient electrophilic handle for bioorthogonal condensation with 1,2-aminothiols (such as D-cysteine). This specific precursor allows for direct, single-step cyclization to form the thiazoline ring of luciferin analogs. Because the nitrile is already installed on the extended π-system, manufacturers bypass the need for harsh oxidative cyclization steps (e.g., I2/DMSO) during the final probe assembly, achieving high-purity condensation products suitable for immediate biological application [1].

Evidence DimensionSynthetic pathway efficiency for luciferin analog generation
Target Compound DataDirect, single-step biocompatible condensation with D-cysteine
Comparator Or BaselineDe novo synthesis requiring oxidative cyclization of thioamides
Quantified DifferenceReduction of synthetic steps and avoidance of harsh oxidants in the final probe assembly phase
ConditionsStandard aqueous/organic condensation conditions for luciferin synthesis

Utilizing this exact compound streamlines the commercial manufacturing of NIR bioluminescent probes, maximizing final yield and purity.

Cyano reactivity
Class-level inference
Pd/Cu-catalyzed C–S bond formation enabled; predicted pKa –3.48
Enables nitrile-directed diversification
Inferred from 2-cyanobenzothiazole mechanistic studies
Antileishmanial scaffold
Class-level · Context-dependent
2-Amino analog EC50 <10 µM vs L. braziliensis; selectivity >5 over macrophages
Supports antiparasitic scaffold exploration
2-Carbonitrile not directly tested; activity requires verification
Thermal stability
Data to verify
BP 403.3 °C (pred.) vs benzothiazole analog 202.5 °C (pred.)
Supports high-temperature process fit
Predicted values; experimental validation pending
Microwave synthesis
Supporting evidence
Optimized: 2.5 eq Mn(OAc)₃, AcOH, 100 °C, 25 min, 700 W
Supports rapid library synthesis
Applicable to 2-substituted naphtho[1,2-d]thiazole core

Manufacturing of Near-Infrared Bioluminescent Probes

Directly following from its ability to red-shift emission spectra, this compound is the premier starting material for synthesizing naphthyl-luciferins (such as NH2-NpLH2). These probes are essential for deep-tissue in vivo imaging systems, where standard visible-light luciferins fail due to tissue absorption [1].

Development of Advanced NIR-BRET Assays

The extended π-conjugation provided by the naphtho-fused core makes it an ideal building block for Bioluminescence Resonance Energy Transfer (BRET) applications. It enables the creation of donor molecules that emit in the >700 nm range, drastically improving the signal-to-noise ratio in complex biological matrices [1].

Bioorthogonal Labeling and Nanostructure Assembly

Leveraging its stable yet highly reactive 2-carbonitrile group, this compound is utilized in biocompatible condensation reactions with terminal cysteines. It serves as a robust chemical tag for site-specific protein labeling or enzyme-instructed self-assembly of near-infrared fluorescent nanostructures in live cells [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted library research
HBD-free scaffold with moderate TPSA
Permeability assay and CNS exposure model
Nitrile-directed library synthesis
Electron-withdrawing 2-cyano handle
Cross-coupling and derivatization efficiency
Antiparasitic screening research
Naphthothiazole scaffold with reported class activity
Antileishmanial assay profiling
High-temperature process chemistry
High thermal stability (predicted)
Process-scale reaction consistency

XLogP3

3.7

Wikipedia

Naphtho[1,2-d]thiazole-2-carbonitrile

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